molecular formula C11H17N3O3 B14358154 Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate CAS No. 90579-17-2

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate

Katalognummer: B14358154
CAS-Nummer: 90579-17-2
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: JOGXNQHHHGOILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate typically involves the condensation of an amino ester with an imidazole derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of a dehydrogenating catalyst such as platinum on alumina . These methods are scalable and can produce large quantities of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring.

Wirkmechanismus

The mechanism of action of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

90579-17-2

Molekularformel

C11H17N3O3

Molekulargewicht

239.27 g/mol

IUPAC-Name

ethyl 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C11H17N3O3/c1-2-17-11(16)4-3-10(15)13-6-5-9-7-12-8-14-9/h7-8H,2-6H2,1H3,(H,12,14)(H,13,15)

InChI-Schlüssel

JOGXNQHHHGOILF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(=O)NCCC1=CN=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.